HS666 hydrochloride
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Overview
Description
HS666 hydrochloride is a selective kappa opioid receptor partial agonist. It is known for its ability to activate central kappa receptors, producing potent antinociception (pain relief) without inducing aversion . This compound has a Ki value of 5.9 nM, indicating its high affinity for kappa opioid receptors .
Preparation Methods
The synthesis of HS666 hydrochloride involves the preparation of 3-(2-((cyclopropylmethyl)(phenethyl)amino)ethyl)phenol hydrochloride . The synthetic route typically includes the following steps:
Formation of the phenol derivative:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
HS666 hydrochloride undergoes several types of chemical reactions:
Oxidation: The phenol group in this compound can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropylmethyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, reduced derivatives, and substituted phenols.
Scientific Research Applications
HS666 hydrochloride has several scientific research applications:
Mechanism of Action
HS666 hydrochloride exerts its effects by selectively activating kappa opioid receptors in the central nervous system . The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in pain relief. The compound displays biased agonism towards G protein signaling over beta-arrestin2 recruitment, which is associated with reduced aversive effects .
Comparison with Similar Compounds
HS666 hydrochloride is compared with other kappa opioid receptor ligands such as HS665, nalfurafine, and 22-thiocyanatosalvinorin A . While HS665 is a full agonist, HS666 is a partial agonist, which contributes to its reduced liability for aversive effects . Nalfurafine and 22-thiocyanatosalvinorin A are also selective kappa opioid receptor agonists but differ in their chemical structures and pharmacological profiles .
Similar Compounds
- HS665
- Nalfurafine
- 22-thiocyanatosalvinorin A
- Mesyl-salvinorin B
- BPHA (compound 5)
- 6-guanidinonaltrindole (6’GNTI)
- Collybolide
Properties
IUPAC Name |
3-[2-[cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17;/h1-8,15,19,22H,9-14,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAVTAYHWOYAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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